
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is characterized by the presence of a piperazine ring, a diethylaminoethyl group, and a butyl ester moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride.
Esterification: The butyl ester moiety can be introduced through an esterification reaction between the piperazine derivative and butyric acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: This compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The diethylaminoethyl group can enhance its binding affinity to these targets, leading to modulation of their activity. The piperazine ring provides structural stability and contributes to the overall pharmacological profile of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: This compound has a similar piperazine ring but with an ethyl ester group instead of a butyl ester.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound features a piperidinyl group and a tert-butyl ester moiety.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride is unique due to the presence of the diethylaminoethyl group, which imparts distinct pharmacological properties. The butyl ester moiety also contributes to its lipophilicity and potential bioavailability, making it a valuable compound in drug development and research.
Propriétés
Numéro CAS |
24269-48-5 |
|---|---|
Formule moléculaire |
C15H32ClN3O2 |
Poids moléculaire |
321.89 g/mol |
Nom IUPAC |
butyl 4-[2-(diethylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-4-7-14-20-15(19)18-12-10-17(11-13-18)9-8-16(5-2)6-3;/h4-14H2,1-3H3;1H |
Clé InChI |
NNUZGRIAGIMKQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N1CCN(CC1)CCN(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


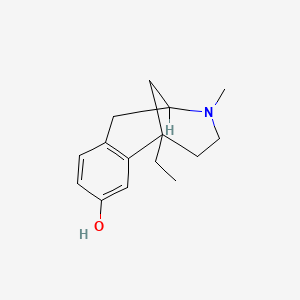

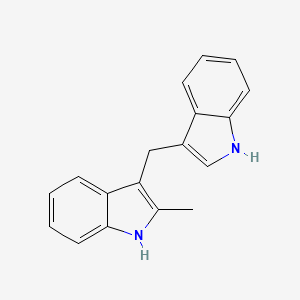

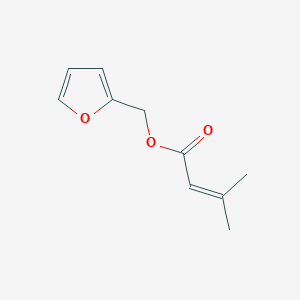


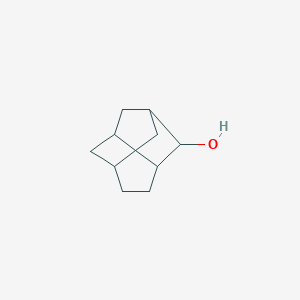
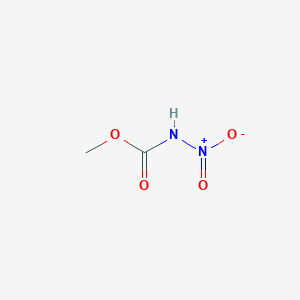
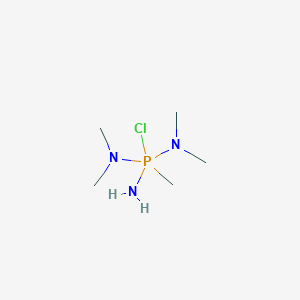
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)


